3-Ethoxybenzene-1,2-diol
Description
3-Ethoxybenzene-1,2-diol is a substituted catechol derivative featuring a hydroxyl group at positions 1 and 2 of the benzene ring and an ethoxy group at position 3. While direct references to this compound are absent in the provided evidence, structural analogs such as 4-allylbenzene-1,2-diol () and 4-(3-ethylthiophen-2-yl)benzene-1,2-diol () highlight the significance of substituent position and type on physicochemical and biological properties.
Properties
IUPAC Name |
3-ethoxybenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,9-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQVDWJMIHXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495605 | |
| Record name | 3-Ethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32867-76-8 | |
| Record name | 3-Ethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Benzene-1,2-diol Derivatives
Substituent Position and Type
- Benzene-1,2-diol (Catechol) : The parent compound lacks substituents beyond hydroxyl groups. It exhibits strong antioxidant activity due to its ability to donate hydrogen atoms ().
- 4-Methylbenzene-1,2-diol : A methyl group at position 4 increases steric hindrance and lipophilicity, enhancing stability in hydrophobic environments ().
- 4-Allylbenzene-1,2-diol : The allyl group at position 4 confers potent antibacterial activity against Xanthomonas oryzae (Xoo), with 72.73% protective efficacy at 1335 µmol/L ().
- 3-Ethoxybenzene-1,2-diol (Inferred) : The ethoxy group at position 3 may reduce hydrogen-bonding capacity compared to hydroxyl-rich analogs but improve metabolic resistance due to decreased enzymatic cleavage.
Key Structural Differences
Acetalization/Ketalization Efficiency
Aliphatic diols like ethane-1,2-diol and propane-1,2-diol exhibit high reactivity in acetalization/ketalization reactions under cobalt-based catalysis (). For example:
- Cyclohexanone + ethane-1,2-diol → 99.2% conversion (Table 3, ).
- Propane-1,2-diol shows similar efficiency (99.2% conversion).
In contrast, aromatic diols like 3-Ethoxybenzene-1,2-diol are less reactive in such reactions due to aromatic ring stabilization and reduced nucleophilicity of hydroxyl groups.
Chirality and Functionalization
- (S)-3-Butene-1,2-diol : A chiral aliphatic diol with applications in asymmetric synthesis ().
- 3-Ethoxybenzene-1,2-diol: Non-chiral but may serve as a scaffold for chiral catalysts or ligands due to its rigid aromatic core.
Antibacterial and Antifungal Activity
- 4-Allylbenzene-1,2-diol : Exhibits superior protective efficacy (72.73%) against Xoo compared to kasugamycin (53.03%) ().
- 4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol : Active against methicillin-resistant Staphylococcus aureus (MRSA) ().
- 3-Ethoxybenzene-1,2-diol (Inferred): Potential antimicrobial activity may depend on ethoxy group interactions with bacterial membranes.
Anticancer Activity
- Aza-resveratrol analogs (e.g., 4-(E)-iminoethylbenzene-1,2-diol derivatives): Show potent binding to estrogen receptor alpha (ERα) via hydrogen bonding, inhibiting breast cancer cell proliferation ().
- Chrysene-1,2-diol : Requires metabolic activation for mutagenicity, highlighting the role of diol positioning in bioactivity ().
Hydrogen Bonding and Conformational Dynamics
Hydrogen-Bonding Networks
- trans-Cyclohexane-1,2-diol : Forms stable hydrogen-bonded conformers, with computational models (e.g., B3LYP) accurately predicting energetics ().
- 1,2-Diarylated acenaphthene-1,2-diol: Stabilized by non-classical hydrogen bonds (C–H···O, C–H···π) and π-π stacking ().
- 3-Ethoxybenzene-1,2-diol : The ethoxy group may disrupt intramolecular hydrogen bonds, favoring extended conformations.
Solvent Interactions
- Aliphatic diols (e.g., ethane-1,2-diol) are highly soluble in polar solvents.
- Aromatic diols like 3-Ethoxybenzene-1,2-diol likely exhibit lower solubility in water but enhanced solubility in organic solvents.
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